N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring:
- Core structure: A thieno[3,2-d]pyrimidin-4-one scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.
- A 2,3-dihydro-1,4-benzodioxin-6-yl moiety linked via a sulfanyl-acetamide bridge, contributing to solubility and metabolic stability.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S2/c1-32-19-5-3-16(13-21(19)33-2)7-9-29-25(31)24-18(8-12-36-24)28-26(29)37-15-23(30)27-17-4-6-20-22(14-17)35-11-10-34-20/h3-6,8,12-14H,7,9-11,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLBNGLPDDXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on enzyme inhibition and anticancer properties.
Synthesis and Structure
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthesis pathway typically includes the reaction of 2-bromo-N-(un/substituted phenyl)acetamides with sulfonamide intermediates to yield the target compound. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results in inhibiting AChE, an important target for Alzheimer's disease treatment. In vitro assays indicated that it exhibits significant inhibition activity with an IC50 value comparable to known inhibitors like physostigmine .
- α-Glucosidase Inhibition : It also demonstrated inhibitory effects against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can help in controlling postprandial blood glucose levels .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines:
- Cell Line Studies : Preliminary tests showed that it inhibits the proliferation of several cancer cell lines, including those derived from leukemia and breast cancer. The compound exhibited a reduction in cell viability ranging from 30% to 50% across different concentrations tested .
- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds with similar structures:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound A | AChE Inhibition | 46.42 µM |
| Compound B | α-Glucosidase Inhibition | IC50 not specified |
| Compound C | Anticancer (Breast Cancer) | 31.50% growth inhibition |
These findings suggest that modifications in the benzodioxin structure can significantly affect biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Compound 1 :
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Key Differences :
- Substituent at position 3: 2-methoxyphenyl instead of 3,4-dimethoxyphenethyl.
- Lacks the ethyl linker, reducing steric bulk and altering electronic properties.
- Implications :
Compound 2 :
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
- Key Differences: Core structure: Pyrimido[5,4-b]indol-4-one replaces thieno[3,2-d]pyrimidin-4-one. Substituent at position 3: Methyl group instead of 3,4-dimethoxyphenethyl.
- Implications :
Compound 3 :
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l)
- Key Differences: Sulfonamide pharmacophore replaces the thienopyrimidine core. Retains the 2,3-dihydro-1,4-benzodioxin moiety but adds a 4-chlorophenylsulfonyl group.
Bioactivity and Toxicity Considerations
- Antimicrobial Potential: The benzodioxin-sulfanyl-acetamide framework (common in Compounds 1–3) correlates with antimicrobial activity, as seen in Compound 7l .
- Toxicity Risks: Structural complexity (e.g., multiple methoxy groups) may increase hepatotoxicity risks, as noted in herbal compounds with similar substituents .
Preparation Methods
Core Ring Formation
The thieno[3,2-d]pyrimidin-4-one scaffold was constructed via Thorpe-Ziegler cyclization (Scheme 1):
Step 1: Ethyl 3-cyanopropanoate (4) reacts with 3,4-dimethoxyphenylacetaldehyde (3) in ethanol containing piperidine (80°C, 12 hr) to yield 5-(3,4-dimethoxyphenethyl)thiophene-3-carbonitrile (5) (Yield: 68%).
Step 2: Cyclocondensation of 5 with formamide (reflux, 6 hr) produces 3-[2-(3,4-dimethoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one (6) . Critical parameters:
- Formamide excess (5 eq) ensures complete ring closure
- Temperature control at 180°C prevents decomposition
- Yield: 72% after recrystallization from ethanol
Characterization Data for 6:
Thiol Group Introduction
Step 3: Treatment of 6 with phosphorus pentasulfide (P₂S₅) in dry pyridine (80°C, 4 hr) generates 2-mercapto-3-[2-(3,4-dimethoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one (7) :
$$
\text{6} \xrightarrow{\text{P}2\text{S}5 (1.2 \, \text{eq}), \, \text{pyridine}} \text{7} \quad (\text{Yield: 65\%})
$$
Reaction Optimization:
- P₂S₅ particle size <50 µm improves reaction efficiency
- Nitrogen atmosphere prevents oxidation of -SH group
- Product purified via silica gel chromatography (hexane:EtOAc 7:3)
Synthesis of Bromoacetamide Intermediate
Benzodioxan-6-amine Preparation
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)amine (8) was synthesized from 6-nitro-1,4-benzodioxane via catalytic hydrogenation (10% Pd/C, H₂ 50 psi, EtOH, 25°C):
$$
\text{6-Nitro-1,4-benzodioxane} \xrightarrow{\text{H}_2, \, \text{Pd/C}} \text{8} \quad (\text{Yield: 92\%})
$$
Quality Control:
- Residual nitro compound <0.5% by HPLC
- Moisture content <0.1% (Karl Fischer)
Bromoacetamide Derivatization
Step 4: Bromoacetyl bromide (9) reacts with 8 in dichloromethane (0–5°C, 2 hr) using triethylamine as base:
$$
\text{8} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}, \, \text{CH}2\text{Cl}2} \text{2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide} \, (\text{10}) \quad (\text{Yield: 78\%})
$$
Process Details:
- Stoichiometric control (1:1.05 amine:bromoacetyl bromide)
- pH maintained at 8–9 during reaction
- Product isolated by aqueous workup (5% NaHCO₃ wash)
Final Coupling Reaction
Thiol-Acetamide Conjugation
Step 5: Lithium hydride-mediated coupling of 7 and 10 in anhydrous DMF (25°C, 8 hr):
$$
\text{7} + \text{10} \xrightarrow{\text{LiH (1.2 eq), \, DMF}} \text{Target Compound} \quad (\text{Yield: 63\%})
$$
Critical Parameters:
- LiH particle size <10 µm enhances reactivity
- DMF dried over molecular sieves (4Å)
- Reaction monitored by TLC (Rf 0.42 in CHCl₃:MeOH 9:1)
Purification and Characterization
Final Purification:
- Column chromatography (silica gel, gradient elution from hexane:EtOAc 4:1 to 1:1)
- Recrystallization from ethanol:water (3:1)
Analytical Data:
- MP: 214–216°C
- HRMS (ESI): m/z 598.1683 [M+H]⁺ (calc. 598.1687)
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.41 (s, 1H, H-5), 7.62 (d, J=8.4 Hz, 1H, benzodioxan H), 6.96–6.82 (m, 6H, ArH), 4.31–4.25 (m, 4H, OCH₂CH₂O), 4.18 (s, 2H, SCH₂CO), 3.85 (s, 6H, 2×OCH₃), 3.79 (t, J=7.1 Hz, 2H, NCH₂), 2.89 (t, J=7.1 Hz, 2H, CH₂Ar)
- ¹³C NMR (150 MHz, DMSO-d₆): δ 169.8 (C=O), 163.2 (C=O pyrimidine), 152.1–110.7 (aromatic carbons), 56.4 (OCH₃), 43.8 (SCH₂), 37.2 (NCH₂)
Synthetic Route Optimization
Yield Comparison of Coupling Methods
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Lithium hydride | DMF | 25 | 8 | 63 |
| Sodium hydride | DMF | 0–5 | 12 | 41 |
| K₂CO₃ | Acetone | 56 | 24 | 28 |
Lithium hydride in DMF provided optimal results due to superior nucleophilicity generation.
Stability Profile
Thermal Stability:
- Decomposition onset: 248°C (DSC)
- Recommended storage: 2–8°C under nitrogen
Solution Stability (25°C):
| Solvent | t₉₀ (days) | Major Degradant |
|---|---|---|
| DMSO | 14 | Sulfoxide |
| EtOH | 28 | Deacetylated |
| Water | 2 | Hydrolyzed |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including the formation of the benzodioxin core and the introduction of the thienopyrimidine-sulfanylacetamide moiety. Key steps include nucleophilic substitution for sulfur linkage formation and coupling reactions to attach the dimethoxyphenethyl group. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or DCM for solubility), and pH adjustments to minimize side reactions. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. Which spectroscopic methods are essential for characterizing this compound?
Structural confirmation relies on:
- 1H/13C NMR : To verify substituent positions and confirm the benzodioxin and thienopyrimidine frameworks.
- IR Spectroscopy : To identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo group).
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Q. How can researchers design initial biological activity screening for this compound?
Prioritize in vitro assays targeting pathways relevant to benzodioxin and thienopyrimidine derivatives:
- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric assays.
- Receptor Binding : Screen for affinity to GPCRs or nuclear receptors via competitive binding assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Q. What stability studies are necessary for this compound under experimental conditions?
Conduct accelerated stability testing in:
- Aqueous Buffers (pH 4–9) to assess hydrolysis susceptibility.
- Light and Heat : Expose to 40–60°C and UV-Vis light to identify degradation products via HPLC.
- Oxidative Stress : Use H₂O₂ to evaluate sulfur moiety stability .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
Employ co-solvents (e.g., PEG-400) or cyclodextrin-based complexation to enhance aqueous solubility. For in vivo studies, use lipid-based nanoemulsions or solid dispersions to improve bioavailability. Characterize formulations using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., methoxy groups on the phenyl ring or alkyl chains on the thienopyrimidine) to assess impact on bioactivity.
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins like kinases or DNA topoisomerases.
- Pharmacophore Mapping : Identify essential moieties (e.g., the sulfanyl group for hydrogen bonding) using software like Schrödinger’s Phase .
Q. How can metabolic pathways and metabolite identification be studied?
Use LC-MS/MS with hepatocyte incubation or microsomal assays to detect phase I/II metabolites. For in silico predictions, apply tools like Meteor (Lhasa Limited) to simulate oxidation, glucuronidation, or sulfation sites. Compare results with structural analogs to infer metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays).
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Crystallography : Resolve 3D structures of compound-target complexes to clarify binding mechanisms .
Q. What computational methods optimize reaction pathways for scaled-up synthesis?
Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate solvent effects and catalyst performance. Machine learning models can predict optimal conditions (e.g., temperature, catalyst loading) from historical reaction data .
Q. How can heterogeneous catalysis improve the sustainability of its synthesis?
Replace traditional reagents with immobilized catalysts (e.g., palladium on carbon or zeolites) to enhance recyclability and reduce waste. Monitor reaction efficiency using green metrics (e.g., E-factor or atom economy). Explore solvent-free mechanochemical synthesis for key steps like cyclocondensation .
Q. Methodological Notes
- Data Tables : Example parameters for characterization (e.g., NMR chemical shifts, IR peaks) and biological activity (e.g., IC₅₀ values) should be systematically tabulated.
- Contradictions : Address variations in reported bioactivity by standardizing assay protocols and validating results across multiple cell lines or enzyme isoforms.
- Advanced Tools : Integrate AI for high-throughput virtual screening and reaction optimization, as manual approaches may overlook non-linear variable interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
